molecular formula C22H19N3 B10838207 2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine

2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine

Cat. No.: B10838207
M. Wt: 325.4 g/mol
InChI Key: AEXWSMVZORVWML-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine typically involves the reaction of N-phenylbenzamidines with various reagents under specific conditions. One common method includes the use of CuBr as a catalyst in benzene at 80°C . Another approach involves microwave-assisted reactions, where N’-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives react with dialkyl amino (phenyl) in a solvent mixture of isopropanol and acetic acid under microwave irradiation .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often employ metal-catalyzed reactions and phase-transfer catalysis to achieve high yields and purity. These methods are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-4-one derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine

InChI

InChI=1S/C22H19N3/c1-16(17-10-4-2-5-11-17)23-22-19-14-8-9-15-20(19)24-21(25-22)18-12-6-3-7-13-18/h2-16H,1H3,(H,23,24,25)/t16-/m0/s1

InChI Key

AEXWSMVZORVWML-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.